maltotriose

Vue d'ensemble

Description

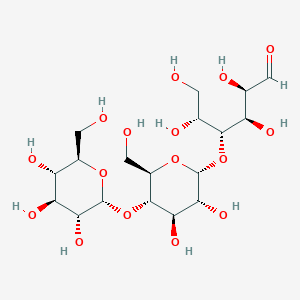

Alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose is a trisaccharide composed of three glucose molecules linked by alpha-1,4-glycosidic bonds. This compound is a type of oligosaccharide, which plays a crucial role in various biological processes and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose typically involves enzymatic methods. Enzymes such as amylosucrase can catalyze the transfer of D-glucopyranosyl units from sucrose to synthesize alpha-1,4 linkages, yielding highly pure amylose chains . The reaction conditions often include optimal pH, temperature, and substrate concentration to maximize yield and efficiency.

Industrial Production Methods

Industrial production of this compound can be achieved through biotransformation processes using carbohydrate-active enzymes. These enzymes facilitate the conversion of sucrose into the desired trisaccharide under controlled conditions. The process is scalable and can be optimized for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: Breaking down the glycosidic bonds to yield glucose units.

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids or enzymes for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired outcome, including temperature, pH, and reaction time .

Major Products Formed

The major products formed from these reactions include glucose, gluconic acid, and sorbitol, depending on the specific reaction and conditions employed .

Applications De Recherche Scientifique

Alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

Biology: Investigated for its role in carbohydrate metabolism and energy storage.

Medicine: Explored for its potential prebiotic effects and its role in modulating gut microbiota.

Industry: Utilized in the production of bio-based materials and as a stabilizing agent in food products.

Mécanisme D'action

The mechanism of action of alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes like amylase, which catalyze the hydrolysis of glycosidic bonds, releasing glucose units that can be utilized for energy production. The molecular targets include glycosidases and transport proteins involved in carbohydrate metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other oligosaccharides such as:

Trehalulose: An isomer of sucrose with alpha-1,1-glycosidic bonds.

Turanose: An isomer of sucrose with alpha-1,3-glycosidic bonds.

Leucrose: An isomer of sucrose with alpha-1,5-glycosidic bonds.

Isomaltulose: An isomer of sucrose with alpha-1,6-glycosidic bonds.

Uniqueness

What sets alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose apart is its specific alpha-1,4-glycosidic linkages, which are similar to those found in amylose, a component of starch. This structural similarity makes it a valuable model for studying starch metabolism and its industrial applications .

Activité Biologique

Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. It is a significant oligosaccharide in various biological processes, particularly in the metabolism of microorganisms and plants. This article explores the biological activity of this compound, focusing on its enzymatic interactions, fermentation processes, and applications in biotechnology.

Enzymatic Interactions

β-Amylase Activity

this compound has been shown to inhibit the activity of β-amylase BAM3 in Arabidopsis chloroplasts. Research indicates that BAM3 hydrolyzes starch to produce maltose and residual this compound. The presence of this compound at physiological concentrations significantly inhibits BAM3 activity, which may explain impaired starch breakdown in this compound-accumulating mutants such as dpe1 . The kinetic parameters of BAM3 indicate that it has a higher affinity for longer maltooligosaccharides like maltohexaose than for this compound, suggesting that this compound acts as a competitive inhibitor .

| Enzyme | Substrate | K_m (mM) | K_cat (s^-1) | V_max (mM/s) |

|---|---|---|---|---|

| BAM3 | G5 | 1.7 | 4300 | Higher with G6 |

Fermentation Processes

Utilization by Yeasts

this compound is a crucial substrate for various yeast species, particularly Saccharomyces cerevisiae, which is widely used in industrial fermentation processes. Studies have shown that this compound fermentation yields a higher respiratory quotient compared to glucose and maltose, indicating a more efficient metabolic pathway . The fermentation performance of industrial yeast strains can be improved by overexpressing specific transporter genes such as AGT1, which enhances this compound uptake .

Case Study: Industrial Strains

In one study, an industrial strain of S. cerevisiae was evaluated for its ability to ferment this compound under varying conditions. The results indicated that magnesium supplementation and overexpression of the AGT1 permease significantly improved fermentation rates, achieving up to 72% efficiency in this compound utilization .

Applications in Biotechnology

Imaging Agents

Recent research has explored the use of this compound derivatives as scaffolds for imaging agents targeting bacterial infections. A study developed a fluorescent probe based on this compound that demonstrated superior pharmacokinetic properties in vivo compared to other oligosaccharides. This probe was shown to accumulate at infection sites in murine models infected with E. coli, indicating its potential utility in medical diagnostics .

Summary of Findings

This compound exhibits significant biological activity through its interactions with enzymes and its role in fermentation processes. Its inhibitory effects on β-amylase and its utilization by yeast strains highlight its importance in both plant biology and industrial applications.

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVWSYJTUUKTEA-CGQAXDJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048963 | |

| Record name | Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109-28-0 | |

| Record name | Maltotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALTOTRIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/639K0T34IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.